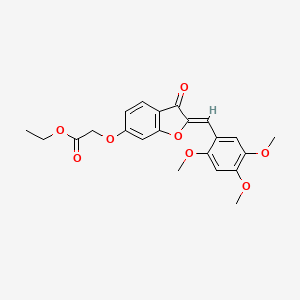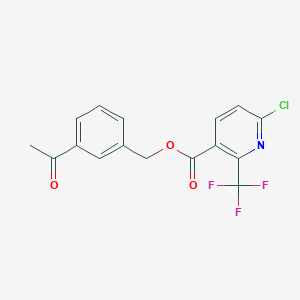![molecular formula C16H16O5S B2577463 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane CAS No. 297138-40-0](/img/structure/B2577463.png)
2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors. It has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Polymerization
The synthesis and polymerization of 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane and related compounds have been extensively studied. For instance, research on the control of diastereofacial selectivity in the nucleophilic epoxidation of γ-oxygenated-α,β-unsaturated sulfones with either lithium or potassium tert-butyl peroxide demonstrates moderate to high diastereoselectivity, leading to the synthesis of syn- and anti-2-(phenylsulfonyl)oxiranes. The presence of a free hydroxy group promotes the formation of syn-oxirane with moderate to excellent stereoselectivity, highlighting the nuanced control achievable in synthetic chemistry processes (Jackson et al., 1991).
Additionally, the ring-opening polymerization of 2,3-disubstituted oxirane, leading to a polyether with a carbonyl–aromatic π-stacked structure, is another significant application. This synthesis process yields polymers with stiff, stretched conformations, potentially useful in materials science for creating novel polymeric materials with unique properties (Merlani et al., 2015).
2. Electrochromic and Antioxidant Properties
Research into the electrochromic enhancement of poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide groups has demonstrated significant improvements in electrochromic properties. The introduction of these groups into the polymer backbone results in high contrast ratios and coloration efficiencies, low switching voltages, and fast response times, underscoring the potential for these materials in electrochromic devices (Zhang et al., 2014).
Furthermore, the antioxidant and antilipase activities of methyl chavicol and its synthetic analogue, including 2-[(4-methoxyphenyl)methyl]oxirane, have been investigated through in vitro and in silico assays. These compounds have shown promising results as molecular targets for the treatment of diseases associated with oxidative damage and lipid metabolism (Santos et al., 2018).
3. Catalytic Oxidative Desulfurization
The catalytic oxidative desulfurization (ODS) of diesel fuel using metal-containing molecular sieves has been explored, with the study revealing the role of reactant electronics and geometry as well as catalyst pore dimensions, topology, and adsorption properties on the rate of desulfurization. This research highlights the potential for using such catalytic processes in the refinement and environmental decontamination of diesel fuels (Chica et al., 2006).
Eigenschaften
IUPAC Name |
2-[[4-(4-methoxyphenyl)sulfonylphenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-19-12-2-6-15(7-3-12)22(17,18)16-8-4-13(5-9-16)20-10-14-11-21-14/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSRCSIBMKDION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2577380.png)
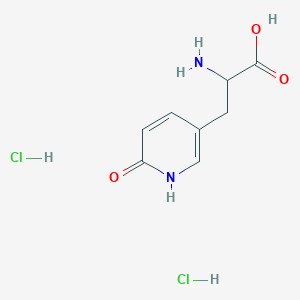

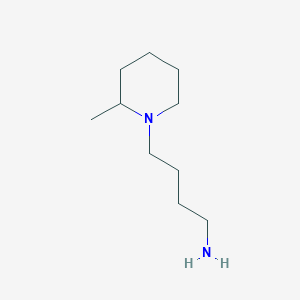
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577387.png)
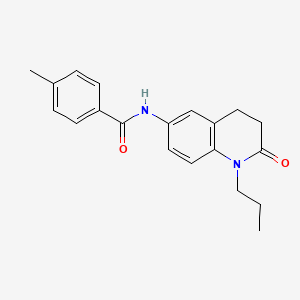
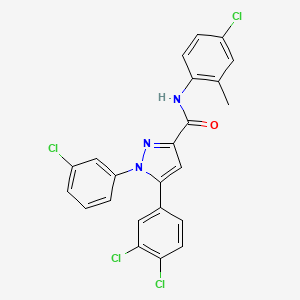
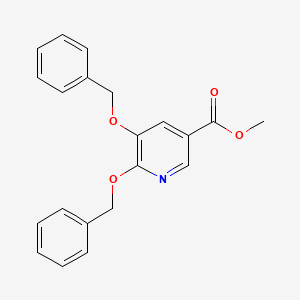
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2577397.png)
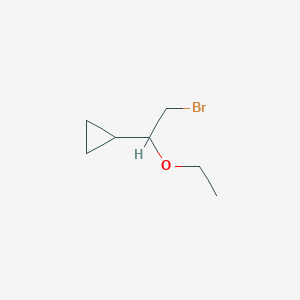
![[4-(trifluoromethyl)phenyl]methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2577399.png)
